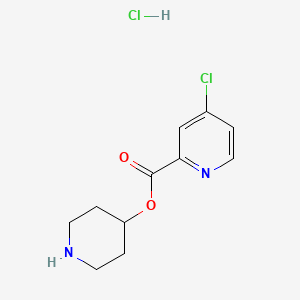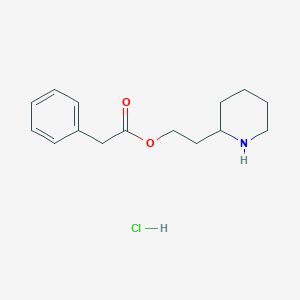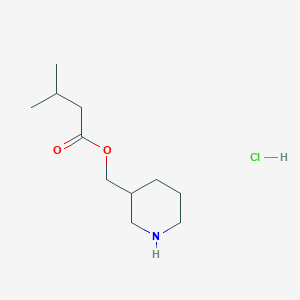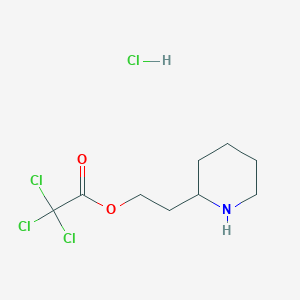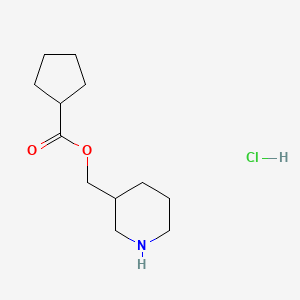
3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride
説明
科学的研究の応用
Pharmaceutical Applications
Piperidine derivatives, including 3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride , are known for their wide range of pharmaceutical applications. They have been studied for their potential in drug discovery, particularly due to their pharmacophoric features which make them suitable candidates for developing new medications .
Anticancer Research
Piperidine byproducts have shown promise in anticancer research. Their unique chemical structure allows them to interact with various biological targets, potentially leading to new treatments for different types of cancer .
Antiviral Activity
Research has also explored the antiviral capabilities of piperidine derivatives. These compounds could play a role in the development of new antiviral drugs, especially in the face of emerging viral threats .
Antimalarial Properties
The fight against malaria has benefited from the study of piperidine derivatives. Their application in antimalarial drug development is an area of significant interest due to their efficacy in laboratory settings .
Antimicrobial and Antifungal Uses
Piperidine compounds have been utilized for their antimicrobial and antifungal properties. This makes them valuable in creating treatments for infections caused by bacteria and fungi .
Cardiovascular Research
In cardiovascular research, piperidine derivatives are being investigated for their potential use in treating hypertension and other heart-related conditions .
Neurological Disorders
The potential benefits of piperidine derivatives extend to neurological disorders as well. They are being studied for their anti-Alzheimer and antipsychotic properties, which could lead to new therapies for these challenging conditions .
Pain Management
Finally, piperidine derivatives are known for their analgesic and anti-inflammatory effects, making them important compounds in the development of pain management solutions .
特性
IUPAC Name |
piperidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(11-5-1-2-6-11)15-9-10-4-3-7-13-8-10;/h10-11,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGABKUBOAJAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl cyclopentanecarboxylate hydrochloride | |
CAS RN |
1220021-05-5 | |
| Record name | Cyclopentanecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



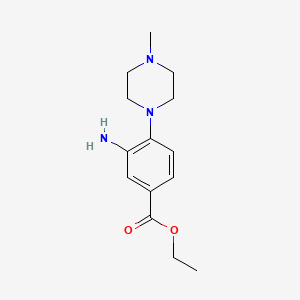
![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)


![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)



